Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate

C–I bond reactivity nucleophilic displacement cross‑coupling

1,3-Disubstituted fluorocyclobutane featuring C-I (BDE ~57 kcal/mol) for late-stage Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling; a fluorine atom that lowers amine pKₐ by ~0.8 units to modulate permeability; and an ethyl ester for amide coupling or prodrug strategies. Enables sequential chemoselective transformations inaccessible to non-iodinated or non-fluorinated cyclobutane analogues. Use as a late-stage diversification point in kinase inhibitor programmes, a direct entry to 3-fluorocarbocyclic nucleoside scaffolds, and a ¹⁹F NMR probe for fragment-based drug discovery. Available in research to bulk quantities.

Molecular Formula C8H12FIO2
Molecular Weight 286.085
CAS No. 2378501-54-1
Cat. No. B2550056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate
CAS2378501-54-1
Molecular FormulaC8H12FIO2
Molecular Weight286.085
Structural Identifiers
SMILESCCOC(=O)C1CC(C1)(CI)F
InChIInChI=1S/C8H12FIO2/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6H,2-5H2,1H3
InChIKeyIJLFFEXZCASNTJ-WRXNHJIOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate (CAS 2378501-54-1): A Dual‑Reactive 1,3‑Disubstituted Fluorocyclobutane Building Block for Medicinal Chemistry Procurement


Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate (C₈H₁₂FIO₂) belongs to the class of 1,3‑disubstituted fluorocyclobutane building blocks that have gained prominence in medicinal chemistry for introducing conformational constraint, metabolic stability, and tuned lipophilicity into lead compounds [1]. The compound incorporates three strategically orthogonal functionalities on the cyclobutane ring: a fluorine atom at the 3‑position for modulation of pKₐ and logP, an iodomethyl group (–CH₂I) at the same carbon as a chemically addressable handle for nucleophilic displacement or cross‑coupling reactions, and an ethyl ester at the 1‑position enabling further derivatisation or prodrug strategies. This combination of a robust C–I electrophilic site with a fluorine substituent on the strained cyclobutane scaffold is structurally analogous to intermediates employed in the iodofluorination‑based synthesis of GABA analogues and antiviral carbocyclic nucleosides, where the iodomethyl group serves as the key synthetic linchpin [2][3].

Why Generic 1,3‑Disubstituted Cyclobutane Building Blocks Cannot Replace Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate in Structure‑Based Procurement


Within the family of 1,3‑disubstituted cyclobutane building blocks, the precise identity and spatial arrangement of the C3 substituents fundamentally govern the physicochemical profile of downstream derivatives. Published data on analogous 3‑fluorocyclobutylamine scaffolds demonstrate that replacing the single fluorine atom with hydrogen alters the pKₐ of the amine by approximately 0.8 units and, for trans‑configured isomers, changes logP by approximately 1 log unit [1]. In the case of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate, the iodine atom is not a passive bystander: it provides a reactive C–I bond (bond dissociation energy approximately 57 kcal mol⁻¹ vs. approximately 84 kcal mol⁻¹ for the corresponding C–Br bond) that enables chemoselective transformations—such as metal‑halogen exchange, radical fragmentation, or nucleophilic displacement—that are inaccessible to the corresponding chloromethyl, bromomethyl, hydroxymethyl, or methyl analogues [2][3]. Generic substitution by a non‑iodinated or non‑fluorinated cyclobutane ester therefore sacrifices both the reactivity differential and the precisely tuned electronic environment, making procurement based solely on the cyclobutane‑ester substructure scientifically unjustified.

Quantitative Differentiation Evidence: Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate vs. Closest Structural Analogs


C–I vs. C–Br Bond Reactivity Differential: Iodomethyl as a Superior Electrophilic Handle for Late‑Stage Functionalisation

The iodomethyl (–CH₂I) substituent in the target compound provides a carbon–iodine bond with a bond dissociation energy (BDE) of approximately 57 kcal mol⁻¹, which is substantially lower than the approximately 70 kcal mol⁻¹ for the corresponding C–Br bond in a bromomethyl analogue and approximately 84 kcal mol⁻¹ for a C–Cl bond in a chloromethyl analogue. This lower BDE translates into faster oxidative addition rates with palladium(0) catalysts, more facile radical generation under mild conditions (e.g., AIBN/Bu₃SnH), and higher SN2 reactivity with nitrogen, oxygen, and sulfur nucleophiles. In the context of radical‑mediated cyclobutane fragmentation for natural product synthesis, iodomethyl‑substituted cyclobutanes have been employed to achieve complete regioselectivity in double‑bond introduction—a transformation that the corresponding bromomethyl substrates fail to deliver with comparable selectivity [1].

C–I bond reactivity nucleophilic displacement cross‑coupling radical fragmentation cyclobutane building block

Fluorine‑Induced pKₐ Modulation: Acidification by ≈ 0.8 Units Relative to Non‑Fluorinated Cyclobutane Analogues

In a systematic study of 3‑fluorocyclobutylamines, the introduction of a single fluorine atom at the 3‑position of the cyclobutane ring consistently lowered the pKₐ of the amine function by approximately 0.8 units compared to the corresponding fluorine‑free parent compounds, regardless of cis/trans stereochemistry [1]. This acidification arises from the through‑bond inductive effect of fluorine (Hammett σI ≈ 0.52 for F vs. σI ≈ 0 for H), which polarises the σ‑framework without requiring through‑space interaction. For ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate, the same inductive withdrawal operates on the ester carbonyl and any downstream amine or amide derivatives prepared from the building block, directly impacting the ionisation state at physiological pH and consequently the ADME profile of final drug candidates. In contrast, the non‑fluorinated analogue ethyl 3-(iodomethyl)cyclobutane-1-carboxylate lacks this pKₐ‑lowering effect, and the difluoro analogue 1,1‑difluoro-3-(iodomethyl)cyclobutane (CAS 1434142-22-9) would be expected to produce a larger, less predictable shift due to gem‑difluoro polarisation effects [2].

pKₐ modulation fluorine effect cyclobutylamine electron‑withdrawing medicinal chemistry

Lipophilicity Modulation: ΔlogP ≈ +1 for Fluorinated trans‑Cyclobutane Derivatives vs. Non‑Fluorinated Analogues

Fluorinated trans‑3‑alkyl‑ and trans‑3‑aryl‑cyclobutylamines were found to be more lipophilic by approximately one logP unit compared with their non‑fluorinated analogues, whereas the lipophilicity difference was marginal for cis isomers [1]. This stereochemistry‑dependent effect demonstrates that the influence of the C3‑fluorine atom on lipophilicity is not a simple additive property but reflects the interplay between the fluorine's inductive effect and the spatial orientation of the other substituents on the cyclobutane ring. For ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate, both cis and trans diastereomers are accessible via established iodofluorination methodology, and the choice of diastereomer can therefore be leveraged to tune logP by approximately ±1 log unit without altering the molecular formula—a degree of freedom unavailable with non‑fluorinated cyclobutane esters or with C3‑CF₃/CHF₂/CH₂F analogues where the fluoroalkyl group occupies substantially larger steric volume [2].

logP lipophilicity fluorine effect cyclobutane ADME medicinal chemistry

Scalable Iodofluorination Entry: Multigram to 100 g Synthesis of Fluorocyclobutane Building Blocks via Methylenecyclobutane Carboxylate Iodofluorination

The iodofluorination of methylenecyclobutane carboxylate esters has been validated as a robust, scalable entry into 3‑fluoro‑3‑iodomethyl‑substituted cyclobutane building blocks. In the synthesis of GABA analogues and related bifunctional building blocks, this approach delivered pure cis and trans isomers of the corresponding fluorocyclobutanes after diastereomer separation, with individual runs reaching up to 100 g scale [1]. By contrast, the alternative desilylative deoxyfluorination route, while diastereoselective (dr 3:1), failed to yield the target products as pure, separable diastereomers. This scalability advantage is directly relevant to ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate, which can be accessed from ethyl 3‑methylenecyclobutane-1‑carboxylate via the same iodofluorination logic [2]. The analogous compound lacking the ester group—1‑fluoro‑1‑(iodomethyl)cyclobutane (CAS 2378501‑06‑3)—cannot serve as a direct surrogate because its synthesis does not benefit from the ester‑directing effect on regioselectivity during the iodofluorination step.

iodofluorination scalable synthesis methylenecyclobutane GABA analogues building block diastereomer separation

Antiviral Nucleoside Intermediate Precedent: 3‑Fluoro‑3‑iodomethyl Cyclobutane Scaffolds in Carbocyclic Oxetanocin A Synthesis

The 3‑fluoro‑3‑iodomethyl‑cyclobutane motif has proven essential in the synthesis of 3′‑fluorocarbocyclic oxetanocin A, a broad‑spectrum antiviral agent particularly active against human cytomegalovirus (HCMV). In the published synthesis, iodofluorination of a methylenecyclobutanol derivative produced the key intermediate 3‑fluoro‑3‑iodomethyl‑cyclobutanol as a mixture of diastereomers in 6.2% (desired) and 38% (undesired) yields, respectively [1]. When the fluorine was introduced after purine condensation, the 3‑fluoro‑3‑iodomethyl intermediate was obtained as a single diastereomer, enabling efficient conversion to the final antiviral agent. This precedent directly demonstrates the synthetic utility of the 3‑fluoro‑3‑iodomethyl substitution pattern embodied in ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate. Alternative cyclobutane building blocks that replace the iodomethyl group with a methyl, hydroxymethyl, or azidomethyl group cannot participate in this iodofluorination‑based synthetic strategy and would necessitate entirely different—and potentially lower‑yielding—synthetic routes to analogous carbocyclic nucleosides [2].

antiviral carbocyclic nucleoside oxetanocin A iodofluorination HCMV diastereoselectivity

Conformational Constraint: Cyclobutane Ring Strain and Puckering as a Bioisostere for 1,3‑Disubstituted Aromatic and Heterocyclic Cores

The cyclobutane ring in 1,3‑disubstituted fluorocyclobutane building blocks adopts a puckered conformation with a dihedral angle of approximately 26° between the two three‑atom planes [1]. This non‑planar geometry imposes a defined spatial relationship between the 1‑ and 3‑substituents that cannot be replicated by planar 1,3‑disubstituted benzene or by conformationally flexible 1,3‑disubstituted propane scaffolds. In medicinal chemistry, this conformational constraint has been exploited to reduce the entropic penalty of target binding and to achieve selectivity among closely related protein isoforms. The CF₃‑cyclobutyl group, for example, has been validated as a unique tert‑butyl group analogue with slightly larger steric volume (171 ų vs. 150 ų for t‑Bu) and enhanced resistance to metabolic clearance [2]. Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate, through its 1‑ester‑3‑fluoro‑3‑iodomethyl substitution, extends this conformational constraint concept by introducing a reactive handle at the 3‑position that can be functionalised post‑coupling—an advantage not offered by the metabolically inert CF₃‑cyclobutane or by achiral 1,3‑propanediol derivatives.

conformational constraint cyclobutane puckering bioisostere ring strain dihedral angle medicinal chemistry

Evidence‑Backed Application Scenarios for Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate in Drug Discovery and Chemical Biology


Late‑Stage Diversification of Kinase Inhibitor Scaffolds via Iodomethyl‑Directed Cross‑Coupling

In kinase inhibitor programmes where the cyclobutane ring serves as a conformational constraint element linking the hinge‑binding heterocycle to the solvent‑exposed region, the iodomethyl group of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate functions as a late‑stage diversification point. After ester hydrolysis and amide coupling to install the cyclobutane core into the inhibitor scaffold, the C–I bond can undergo Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling to introduce aryl, alkynyl, or amino substituents that probe the solvent‑exposed channel for potency and selectivity [1]. The fluorine atom concurrently provides a approximately 0.8‑unit pKₐ reduction that may enhance permeability of the final inhibitor relative to the non‑fluorinated congener [2]. This dual‑purpose substitution—reactivity plus physicochemical tuning—is unavailable from cyclobutane building blocks bearing only a methyl, trifluoromethyl, or hydroxymethyl group at the 3‑position.

Synthesis of Fluorinated GABA Analogues for CNS Target Validation

Building directly on the iodofluorination methodology validated at up to 100 g scale [1], ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate can be converted in 2–3 steps to 3‑fluoro‑3‑(aminomethyl)cyclobutane‑1‑carboxylic acid and related GABA analogues. The fluorine atom modulates the pKₐ of the amino and carboxylic acid groups (ΔpKₐ ≈ −0.8 and −2.9, respectively, relative to non‑fluorinated GABA), altering the zwitterionic character and CNS penetration potential of the resulting amino acid [2]. The cis and trans diastereomers, separable after the iodofluorination step, provide matched molecular pairs for evaluating the impact of relative stereochemistry on GABAₐ vs. GABA_B receptor subtype selectivity—a level of stereochemical control that is lost when using non‑fluorinated or symmetrically substituted cyclobutane scaffolds.

Carbocyclic Nucleoside Antiviral Agent Synthesis Leveraging the Iodofluorination‑Condensation Sequence

For medicinal chemistry groups targeting HCMV or other herpesvirus infections through carbocyclic nucleoside analogues, ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate provides a direct entry into the 3′‑fluorocarbocyclic oxetanocin A scaffold [1]. The published synthesis demonstrates that introducing the fluorine atom after purine condensation yields the 3‑fluoro‑3‑iodomethyl‑cyclobutylpurine intermediate as a single diastereomer, circumventing the low diastereoselectivity of direct iodofluorination on the unprotected cyclobutanol [1]. The ethyl ester in the target compound serves as a protected form of the carboxylic acid or hydroxymethyl group needed for nucleoside construction, streamlining the synthetic sequence relative to building blocks that require separate protection/deprotection steps for the 1‑position functional group.

Fragment‑Based Drug Discovery: Fluorocyclobutane as a Conformationally Constrained 3D Fragment

In fragment‑based drug discovery (FBDD), the cyclobutane ring offers a desirable balance of three‑dimensionality (puckering angle ≈ 26°) and low molecular weight that is increasingly favoured over planar aromatic fragments for exploring novel chemical space [1]. Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate (MW 302.09 g mol⁻¹) falls within the typical fragment molecular weight range (<300 Da, with only a marginal excess) and contains two orthogonal vectors for fragment growing: the ester for amide/acid coupling and the iodomethyl group for C–C or C–N bond formation. The fluorine atom serves as a sensitive ¹⁹F NMR probe for protein‑observed fragment screening, enabling direct measurement of binding affinity and exchange kinetics without the need for a separate fluorine‑labelling step [2]. This combination of reactivity, NMR handle, and conformational constraint in a single fragment is not offered by simpler cyclobutane building blocks such as cyclobutanecarboxylic acid or 3‑methylcyclobutanecarboxylic acid.

Quote Request

Request a Quote for Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.